N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Chlorobenzamide Formation: Finally, the chlorobenzamide moiety is introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamide moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and carboxylic acids.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Materials Science: The compound’s luminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and drug design.
Industrial Chemistry: The compound’s unique chemical structure allows it to be used as a precursor for the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound’s benzothiazole moiety is crucial for binding to the active site of the target enzyme, while the carbamothioyl and chlorobenzamide groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide can be compared with other benzothiazole derivatives, such as:
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide: This compound has similar structural features but differs in its naphthalene moiety, which may alter its biological activity and chemical properties.
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS2/c22-16-6-2-1-5-15(16)19(26)25-21(27)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHBKUFWVABBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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